molecular formula C24H24N2O7S B11536744 methyl 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B11536744
M. Wt: 484.5 g/mol
InChI Key: YSGGQULISLIJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamido group and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(2,4-DIMETHOXYPHENYL)BENZOATE
  • METHYL 4-(2,5-DIMETHOXYPHENYL)BENZOATE

Uniqueness

METHYL 4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 4-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O7S/c1-31-19-13-14-22(32-2)21(15-19)26(34(29,30)20-7-5-4-6-8-20)16-23(27)25-18-11-9-17(10-12-18)24(28)33-3/h4-15H,16H2,1-3H3,(H,25,27)

InChI Key

YSGGQULISLIJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.